molecular formula C10H12FNO3 B1307331 5-FLUORO-2-METHOXY-DL-PHENYLALANINE CAS No. 603105-80-2

5-FLUORO-2-METHOXY-DL-PHENYLALANINE

Cat. No.: B1307331
CAS No.: 603105-80-2
M. Wt: 213.21 g/mol
InChI Key: RVIQPUAYMLZLEM-UHFFFAOYSA-N
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Description

5-FLUORO-2-METHOXY-DL-PHENYLALANINE is an organic compound that belongs to the class of amino acids It features a fluorinated aromatic ring and a methoxy group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-FLUORO-2-METHOXY-DL-PHENYLALANINE typically involves multi-step organic reactions. One common method includes the fluorination of a suitable aromatic precursor, followed by the introduction of the methoxy group. The final step involves the formation of the amino acid moiety through a series of reactions such as amination and carboxylation.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective fluorination, and controlled methoxylation are employed. The use of advanced catalysts and reaction conditions helps in scaling up the production while maintaining the desired chemical properties.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the aromatic ring or the amino group, resulting in various reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the fluorine and methoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).

Major Products:

    Oxidation: Formation of 5-fluoro-2-methoxybenzoic acid.

    Reduction: Formation of 2-amino-3-(5-fluoro-2-methoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-FLUORO-2-METHOXY-DL-PHENYLALANINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-FLUORO-2-METHOXY-DL-PHENYLALANINE exerts its effects involves interactions with specific molecular targets. The fluorine and methoxy groups enhance its binding affinity to certain receptors or enzymes, modulating their activity. Pathways involved may include neurotransmitter signaling, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

    2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-Amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid: Fluorine atom positioned differently on the aromatic ring.

    2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid: Chlorine atom replacing the fluorine atom.

Uniqueness: 5-FLUORO-2-METHOXY-DL-PHENYLALANINE is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct chemical and biological properties. These structural features influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

2-amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIQPUAYMLZLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304645
Record name 5-Fluoro-2-methoxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603105-80-2
Record name 5-Fluoro-2-methoxyphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603105-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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